
2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and material science. This compound is also known as R547, and it belongs to the class of small molecule inhibitors that target the serine/threonine kinase enzyme.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves the inhibition of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK4. These kinases play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting these kinases, R547 can prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preclinical studies have shown that this compound can inhibit cancer cell growth and induce apoptosis without affecting normal cells. Additionally, R547 has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone in lab experiments include its specificity and potency in inhibiting several kinases that play a crucial role in cancer cell growth and proliferation. However, the limitations of using this compound include its high cost and the need for specialized knowledge and equipment for its synthesis.
Orientations Futures
The future directions for the study of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone include further preclinical studies to determine its efficacy and safety in the treatment of various types of cancer. Additionally, the potential application of this compound in other fields such as agriculture and material science should be explored. Finally, the development of more cost-effective and efficient synthesis methods for R547 could lead to its widespread use in various research fields.
Méthodes De Synthèse
The synthesis of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves a series of chemical reactions that require specialized knowledge and equipment. The most common method of synthesizing this compound involves the reaction of 2-fluoroaniline and 1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone has been extensively studied for its potential application in cancer treatment. This compound has been shown to inhibit the activity of several kinases that play a crucial role in cancer cell growth and proliferation. In preclinical studies, R547 has demonstrated promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVAQNOOOCRQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

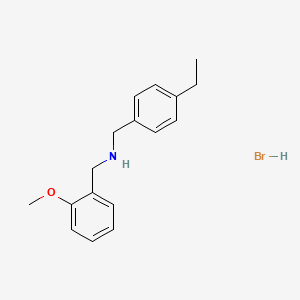
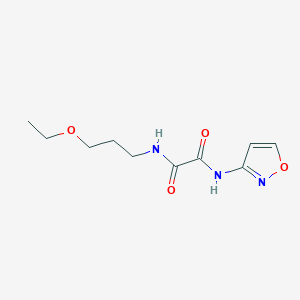
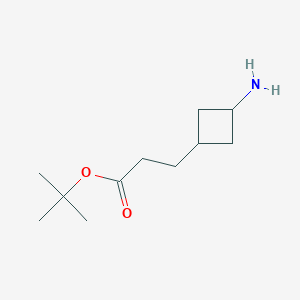
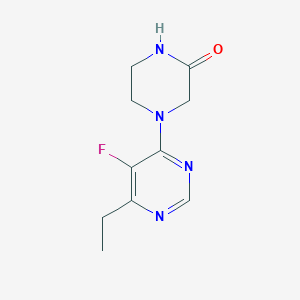
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
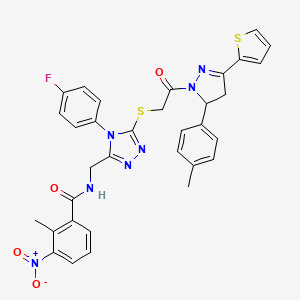

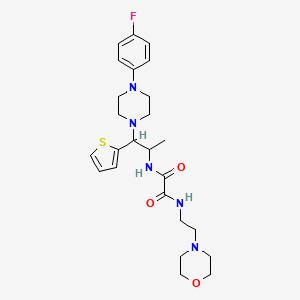
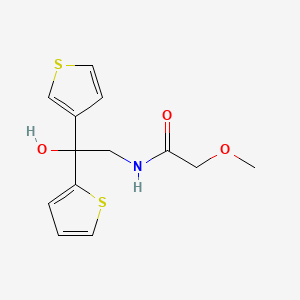
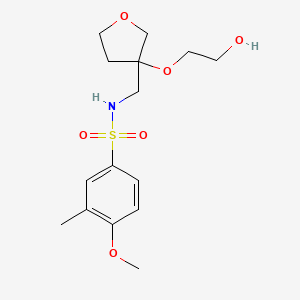
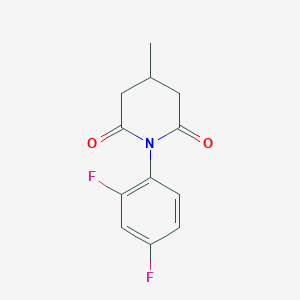

![(1E)-4,4,6,8,9-pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2902701.png)